[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea
Description
[(E)-[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea is a thiourea derivative characterized by a benzofuran moiety substituted with a methoxy group at the 7-position and an ethylideneamino-thiourea functional group.
Properties
IUPAC Name |
[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBZWMCYHSGLJI-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC2=C(O1)C(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea typically involves the reaction of 7-methoxy-1-benzofuran-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy group and thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The benzofuran ring and thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Molecular Planarity and Dihedral Angles
- Target Compound: The benzofuran ring and central CN3S chromophore likely exhibit near-planarity due to intramolecular N–H⋯O hydrogen bonds, analogous to the 7.88° dihedral angle observed in 3-(2-hydroxyphenyl)-1-{(E)-[1-(pyrazin-2-yl)ethylidene]amino}thiourea monohydrate .
- 3-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea: Shows a larger dihedral angle (55.69°) between the 2-methylphenyl ring and the central chromophore, attributed to steric hindrance from the methyl group .
- 2-[(E)-1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarbothioamide : Exhibits a dihedral angle of 9.62° between the methoxyphenyl ring and the thiourea moiety, suggesting moderate planarity influenced by electron-donating methoxy groups .
Hydrogen Bonding and Crystal Packing
- Target Compound : Expected to form intramolecular N–H⋯O bonds (similar to ) and intermolecular O–H⋯S or C–H⋯N interactions, stabilizing supramolecular chains.
- Pyrazine Derivative () : Forms a supramolecular double chain via O–H⋯O and N–H⋯S hydrogen bonds, with water molecules bridging adjacent chains .
- 4-Methoxyphenyl Derivative () : Lacks crystallographic data but predicted to engage in N–H⋯S and C–H⋯π interactions due to the methoxy group’s polarity .
Physical and Chemical Properties
The benzofuran group in the target compound likely increases molecular weight and thermal stability compared to simpler aryl derivatives. The methoxy group in the 4-methoxyphenyl analog reduces density due to lower molecular packing efficiency .
Key Research Findings and Gaps
- Structural Insights : X-ray crystallography and software like SHELXL () and ORTEP () are critical for resolving hydrogen-bonding networks and dihedral angles in thiourea derivatives .
- Contradictions : Planarity varies significantly with substituents; electron-donating groups (e.g., methoxy) enhance planarity, while bulky groups (e.g., methylphenyl) disrupt it .
- Gaps : Direct comparative biological studies between benzofuran-containing thioureas and other derivatives are lacking, necessitating further pharmacological profiling.
Biological Activity
[(E)-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]amino]thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 477848-40-1
- Molecular Formula : C12H13N3O2S
- Molecular Weight : 253.31 g/mol
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably, its activity has been evaluated against the MCF-7 human breast cancer cell line.
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
The compound demonstrated significant cytotoxicity, with an IC50 value that suggests it may be more effective than traditional chemotherapeutics like 5-fluorouracil.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration, as evidenced by wound healing assays indicating reduced migratory capability of treated cells compared to controls.
Figure 1: Wound Healing Assay Results
Wound Healing Assay
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have indicated that it can stabilize red blood cell membranes, thereby reducing hemolysis in hypotonic solutions, comparable to the standard diclofenac sodium.
Synthesis and Evaluation
A study synthesized several derivatives of thiourea compounds and evaluated their biological activities. The synthesized this compound exhibited strong inhibition against the VEGFR2 kinase receptor, with IC50 values significantly lower than those of known inhibitors such as sorafenib.
Table 2: VEGFR2 Kinase Inhibition
These findings suggest that the compound could serve as a lead for developing novel anticancer agents targeting angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
